2-(Bromomethyl)-3-chloronaphthalene-1,4-dione
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Overview
Description
2-(Bromomethyl)-3-chloronaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the third position of the naphthalene ring, along with two ketone groups at the first and fourth positions. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-chloronaphthalene-1,4-dione typically involves multi-step reactions starting from naphthalene derivatives. One common method includes the bromination of 2-methyl-3-chloronaphthalene followed by oxidation to introduce the quinone functionality. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The oxidation step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-chloronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinone moiety can undergo redox reactions, where it can be reduced to the corresponding hydroquinone or oxidized further under specific conditions.
Addition Reactions: The compound can also undergo addition reactions at the double bonds of the quinone ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines.
Redox Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used, while oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Scientific Research Applications
2-(Bromomethyl)-3-chloronaphthalene-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-chloronaphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular redox balance by participating in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the chlorine and quinone functionalities, making it less reactive in certain chemical reactions.
3-Chloronaphthalene-1,4-dione: Lacks the bromomethyl group, which limits its use in nucleophilic substitution reactions.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of the naphthalene ring, leading to different chemical properties and reactivity.
Uniqueness
2-(Bromomethyl)-3-chloronaphthalene-1,4-dione is unique due to the combination of its bromomethyl, chlorine, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
56932-03-7 |
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Molecular Formula |
C11H6BrClO2 |
Molecular Weight |
285.52 g/mol |
IUPAC Name |
2-(bromomethyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H6BrClO2/c12-5-8-9(13)11(15)7-4-2-1-3-6(7)10(8)14/h1-4H,5H2 |
InChI Key |
PVQAZCWTUPXIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CBr |
Origin of Product |
United States |
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